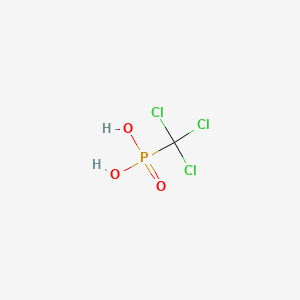![molecular formula C23H16FN3O B11964907 N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)
N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-fluorofenil)metilideno]-2-fenil-4-quinolinocarbohidrazida es un compuesto de hidrazona de base de Schiff. Las bases de Schiff se caracterizan por la presencia de un grupo funcional que contiene un átomo de nitrógeno conectado a un átomo de carbono a través de un doble enlace.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(3-fluorofenil)metilideno]-2-fenil-4-quinolinocarbohidrazida generalmente implica la reacción de condensación entre 3-fluorobenzaldehído y 2-fenil-4-quinolinocarbohidrazida. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo . La mezcla de reacción se calienta para facilitar la formación de la hidrazona de base de Schiff, y luego el producto se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza del producto. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(3-fluorofenil)metilideno]-2-fenil-4-quinolinocarbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir la base de Schiff en su amina correspondiente.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el átomo de flúor puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas para facilitar las reacciones de sustitución.
Productos principales formados
Oxidación: Derivados de quinolina con varios grupos funcionales.
Reducción: Derivados de amina correspondientes.
Sustitución: Compuestos con diferentes sustituyentes que reemplazan el átomo de flúor.
Aplicaciones Científicas De Investigación
N'-[(E)-(3-fluorofenil)metilideno]-2-fenil-4-quinolinocarbohidrazida tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3-fluorofenil)metilideno]-2-fenil-4-quinolinocarbohidrazida implica su capacidad para formar complejos estables con iones metálicos e interactuar con objetivos biológicos. El grupo azometina del compuesto (–NHN=CH–) juega un papel crucial en su reactividad y propiedades de unión. Puede inhibir la actividad enzimática al unirse al sitio activo o interactuar con cofactores esenciales .
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(2,5-dimetoxi fenil)metilideno]bifenil-4-carbohidrazida
- N'-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida
- N'-[(E)-(3-fluorofenil)metilideno]-2-(2-furyl)-4-quinolinocarbohidrazida
Singularidad
N'-[(E)-(3-fluorofenil)metilideno]-2-fenil-4-quinolinocarbohidrazida es única debido a sus características estructurales específicas, como la presencia de ambos grupos fluorofenilo y quinolina.
Propiedades
Fórmula molecular |
C23H16FN3O |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16FN3O/c24-18-10-6-7-16(13-18)15-25-27-23(28)20-14-22(17-8-2-1-3-9-17)26-21-12-5-4-11-19(20)21/h1-15H,(H,27,28)/b25-15+ |
Clave InChI |
AVWWLZYIXGSKTF-MFKUBSTISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964854.png)
![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)



![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)

![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)

